molecular formula C11H9ClFN3O2S B6626638 3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide

3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B6626638
M. Wt: 301.73 g/mol
InChI Key: JSZSYYUQEYWXIW-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2S/c1-16(11-14-3-2-4-15-11)19(17,18)10-6-8(12)5-9(13)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZSYYUQEYWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC=N1)S(=O)(=O)C2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted sulfonamides.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield sulfinamides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, which can be useful in drug discovery.

Medicine

Medically, sulfonamide derivatives have been explored for their antibacterial properties. While this compound itself may not be a marketed drug, its derivatives could serve as leads for developing new antibacterial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-fluoro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: This compound itself.

    2-chloro-5-fluoro-N-methoxy-N-methylbenzamide: A structurally similar compound with different substituents.

    2-chloro-5-fluoro-N-methoxy-N-methylnicotinamide: Another related compound with a nicotinamide moiety.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring, sulfonamide group, and halogen atoms. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other sulfonamide derivatives.

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